molecular formula C15H14N2O3 B8709835 Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate CAS No. 66491-09-6

Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate

Cat. No. B8709835
CAS RN: 66491-09-6
M. Wt: 270.28 g/mol
InChI Key: HOVOFWGWVZZHHB-UHFFFAOYSA-N
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Description

Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate is a useful research compound. Its molecular formula is C15H14N2O3 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66491-09-6

Product Name

Ethyl 5-Methoxyimidazo[1,2-a]quinoline-2-carboxylate

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

ethyl 5-methoxyimidazo[1,2-a]quinoline-2-carboxylate

InChI

InChI=1S/C15H14N2O3/c1-3-20-15(18)11-9-17-12-7-5-4-6-10(12)13(19-2)8-14(17)16-11/h4-9H,3H2,1-2H3

InChI Key

HOVOFWGWVZZHHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C3=CC=CC=C3C(=CC2=N1)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 75 ml. of acetone was added 3.5 g. (0.20 mole) of 2-amino-4-methoxyquinoline, 4.3 g. (0.22 mole) of ethyl bromopyruvate and 3.0 g. (0.20 mole) potassium carbonate. The resulting mixture was heated at reflux for 5.5 hours and the resulting dark slurry allowed to stand at room temperature overnight. The solvent was removed by evaporation in vacuo and 200 ml. of water added to the residue to afford a gummy precipitate. This was extracted twice with 200 ml. portions of ethyl acetate, the extracts dried over anhydrous sodium sulfate, decolorized with active carbon (Darco), filtered and the solvent removed in vacuo to afford 3.5 g. of crude product. Filtration of the aqueous phase from the extraction step afforded another 1.0 g. of crude material. The combined crops were recrystallized from 100 ml. of 1:1 (by volume) isopropanol-water to afford 900 mg. of the title compound, M.P. 175°-176.5° C.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.22 mol
Type
reactant
Reaction Step Two
Quantity
0.2 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

350 mg of 2-amino-4-methoxyquinoline [Grout et al., J. C. S. Perkin I, (1973), p. 1314] were dissolved in 10 ml dimethoxyethane and 390 mg of ethyl bromopyruvate were added thereto. The crystalline intermediate thus formed was filtered off, washed with ether and then was dissolved in ethanol. The solution obtained was refluxed for 1 hour and then the solvent was removed under vacuum. The residue was purified by column chromatography (silica gel--chloroform as eluant) and was crystallized from chloroform/ether to give colorless needles of ethyl 5-methoxyimidazo-[1,2-a]-quinoline-2-carboxylate melting at 178°-179° C.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step Two

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